N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methylbenzoyl chloride to form the acyl hydrazide. Cyclization of this intermediate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) leads to the formation of the oxadiazole ring, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the case of its anticancer properties, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can be compared with other oxadiazole derivatives such as:
- N-(4-methoxyphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
- N-(4-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
These compounds share similar structural features but differ in their substituents on the aromatic rings, which can significantly influence their biological activities and chemical properties
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-3-5-13(6-4-12)18-20-16(21-24-18)11-17(22)19-14-7-9-15(23-2)10-8-14/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQSKUSTSKPJQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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